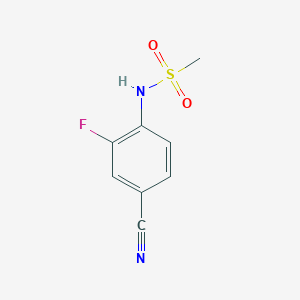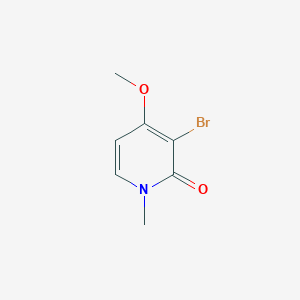
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2(1H)-quinolinone is a member of quinolines . It’s a heterocyclic compound with a pyrimidine moiety in the ring nucleus . This structure is present in a number of pharmacologically active compounds .
Synthesis Analysis
3,4-Dihydro-2(1H)-quinolinone derivatives have been synthesized using various methods. For instance, one method involves a three-component Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea . Another method involves the use of N-(1’-alkoxy)cyclopropyl-2-haloanilines as a starting reagent .
Molecular Structure Analysis
The molecular formula of 3,4-Dihydro-2(1H)-quinolinone is C9H9NO . The structure includes a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring .
Chemical Reactions Analysis
3,4-Dihydro-2(1H)-quinolinone derivatives have shown to be effective inhibitors of human nitric oxide synthase (NOS) . They have also been used in the synthesis of biologically active natural products .
Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dihydro-2(1H)-quinolinone is 147.17 g/mol . More specific physical and chemical properties of “2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine” are not available in the literature I have access to.
Scientific Research Applications
Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)
This compound plays a crucial role in the synthesis of DHPMs, which are valuable in medicinal chemistry due to their broad spectrum of pharmacological activities. DHPMs have been identified in bioactive marine alkaloids and have applications as antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic agents .
Catalysis in Multicomponent Reactions
The compound serves as a catalyst in multicomponent reactions, such as the Biginelli reaction. This reaction is significant for the efficient one-pot synthesis of DHPMs, which are known for their medicinal properties, including acting as calcium channel blockers and antihypertensive agents .
Mechanistic Insights into Reaction Pathways
Researchers utilize this compound to gain mechanistic insights into reaction pathways under metal Lewis acid catalysis and solvent-free conditions. It helps in understanding the synergistic effects of solvent-free conditions and catalysis on the overall reaction rate .
Activation of β-Ketone Moiety
The compound is instrumental in studies related to the activation of the β-ketone moiety. This activation contributes to the ketone-enol tautomerization, which is a critical step in various chemical synthesis processes .
Heterogeneous Catalysis
It is used in heterogeneous catalysis to facilitate the recovery of products from reaction mixtures and the recycling of catalysts. This application is particularly important in green chemistry, where minimizing waste and enhancing sustainability are key goals .
Pharmaceutical Applications
Due to its role in the synthesis of DHPMs, the compound has indirect pharmaceutical applications. DHPMs are used in the development of drugs with antimalarial, antitubercular, anticancer, anti-inflammatory, and antioxidant properties .
Marine Alkaloid Synthesis
The compound contributes to the synthesis of marine alkaloids, which are essential for creating biologically active natural products. These natural products play a significant role in the medicinal field, particularly in drug discovery .
Mechanism of Action
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2,10-14)15-8-7-11-5-3-4-6-12(11)9-15/h3-6H,7-10,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZNMAAWLDJWOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588149 |
Source


|
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine | |
CAS RN |
891642-99-2 |
Source


|
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

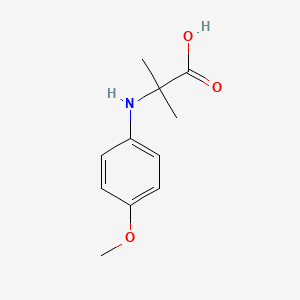
![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)
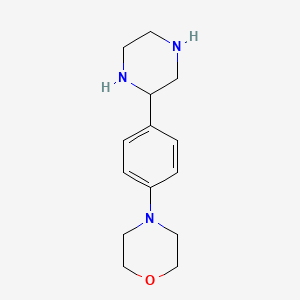
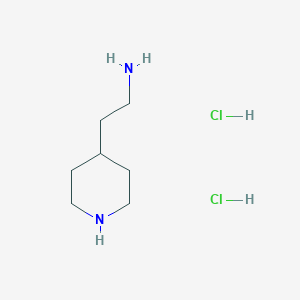

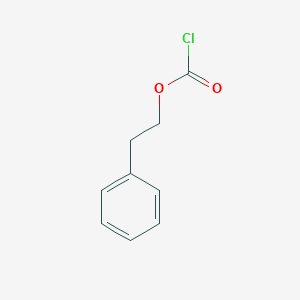


![7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1285435.png)
![6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1285436.png)
![6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one](/img/structure/B1285437.png)
![7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one](/img/structure/B1285442.png)
